Phosphine imide, P,P,P-trimethyl-
Description
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Structure
3D Structure
Properties
CAS No. |
15107-02-5 |
|---|---|
Molecular Formula |
C3H10NP |
Molecular Weight |
91.09 g/mol |
IUPAC Name |
imino(trimethyl)-λ5-phosphane |
InChI |
InChI=1S/C3H10NP/c1-5(2,3)4/h4H,1-3H3 |
InChI Key |
SECZGRKZFWRCPT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=N)(C)C |
Origin of Product |
United States |
Historical Context and Evolution of Phosphine Imide Chemistry
The journey into phosphine (B1218219) imide chemistry began in 1919 with the pioneering work of Hermann Staudinger and Jules Meyer. uhmreactiondynamics.orgjk-sci.com Their discovery, now famously known as the Staudinger reaction, demonstrated that the reaction of an organic azide (B81097) with a phosphine yields an iminophosphorane (also known as a phosphine imide). wikipedia.orgnih.gov This reaction proceeds through a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen to form the final product. jk-sci.comyoutube.com
Initially, these compounds were intriguing intermediates. The Staudinger reaction itself became a valuable synthetic tool, particularly for the mild reduction of azides to primary amines upon hydrolysis of the phosphine imide. jk-sci.comwikipedia.org Over the decades, the understanding and application of phosphine imides have expanded dramatically. Researchers soon recognized that these P=N containing molecules are not merely transient species but can be isolated and utilized as versatile reagents and ligands. jk-sci.comwikipedia.org Their chemistry is noted to have more in common with phosphonium (B103445) ylides than the structurally related phosphine oxides. wikipedia.org This evolution has paved the way for their use in a wide array of chemical transformations and in the development of advanced materials and catalysts. uhmreactiondynamics.orgontosight.ai
Significance of P,p,p Trimethylphosphine Imide Within Phosphorus Chemistry
P,P,P-trimethylphosphine imide, with the formula (CH₃)₃P=NH, holds a special place within the broader class of phosphine (B1218219) imides. Its significance stems from the specific electronic and steric properties imparted by the three methyl groups attached to the phosphorus atom. These groups, being electron-donating, increase the nucleophilicity of the phosphorus atom and the basicity of the imide nitrogen compared to, for example, its phenyl-substituted counterpart, triphenylphosphine (B44618) imide.
The parent phosphine, trimethylphosphine (B1194731) (PMe₃), is a highly basic, albeit sterically compact, ligand in its own right, with a Tolman cone angle of 118°. chemeurope.comwikipedia.org This combination of strong basicity and relatively small size allows it to form stable complexes with a wide range of transition metals. wikipedia.orgsciencemadness.org When incorporated into the phosphine imide structure, these characteristics are largely retained and enhanced.
The deprotonated form, the P,P,P-trimethylphosphinimide anion [(CH₃)₃P=N]⁻, is a powerful ligand in coordination chemistry. wikipedia.orgwikipedia.org These phosphinimide ligands are isoelectronic with siloxides and phosphine oxides but are significantly more basic. wikipedia.org This high basicity allows them to stabilize high-oxidation-state transition metal centers, leading to the development of highly active catalysts, particularly for olefin polymerization. wikipedia.org The thermal stability of these ligands, owing to the high oxidation state of phosphorus, is another key advantage. wikipedia.org
Scope and Research Imperatives in the Study of P,p,p Trimethylphosphine Imide
Established Synthetic Pathways to P,P,P-trimethylphosphine Imide
The preparation of P,P,P-trimethylphosphine imide primarily relies on well-established reactions that create the phosphinimide linkage.
Trimethylphosphine and Trimethylsilyl (B98337) Azide (B81097) Reaction Systems
The most prominent and widely utilized method for the synthesis of P,P,P-trimethylphosphine imide is the Staudinger reaction. wikipedia.orgsynarchive.com This reaction involves the treatment of a phosphine (B1218219) with an organic azide. In this specific case, trimethylphosphine (PMe₃) reacts with trimethylsilyl azide (TMSN₃). wikipedia.org
The reaction mechanism initiates with the nucleophilic attack of the phosphorus atom of trimethylphosphine on the terminal nitrogen atom of trimethylsilyl azide. This addition forms an unstable phosphazide (B1677712) intermediate. Subsequently, this intermediate undergoes a retro-[2+2] cycloreversion, leading to the extrusion of dinitrogen (N₂) gas and the formation of the desired P,P,P-trimethylphosphine imide, which in this specific reaction is the N-silylated derivative, P,P,P-trimethyl-N-(trimethylsilyl)phosphine imide. wikipedia.orgnih.gov The silyl (B83357) group can then be removed under hydrolytic conditions to yield the parent P,P,P-trimethylphosphine imide. The use of trimethylsilyl azide is particularly advantageous as it is a safer and more convenient source of the azide moiety compared to hydrazoic acid, and the byproduct, chlorotrimethylsilane, is volatile. wikipedia.org
Alternative and Emerging Synthetic Routes
While the Staudinger reaction with azides is the principal synthetic route, other methods for the formation of phosphine imides and related organophosphorus compounds have been explored. These alternative pathways, though not always directly applied to P,P,P-trimethylphosphine imide, suggest potential avenues for its synthesis.
One classical approach is the Kirsanov reaction, which typically involves the reaction of a phosphine with a source of "nitrene" such as a haloamine. For instance, the reaction of trimethylphosphine with a source like chloramine-T could potentially yield the corresponding phosphine imide, although this is less common for simple alkylphosphine imides.
More recent research into organophosphorus synthesis has opened up new possibilities. For example, methods have been developed for the synthesis of β-iminophosphine oxides and phosphonates through the reaction of imines with chlorophosphines followed by oxidation. nih.gov While this produces a different class of compound, the underlying principles of forming P-N and P=O bonds are relevant. Additionally, novel synthetic routes for cyclic phosphines, such as phosphetanes and phospholanes, have been developed using iron-pentaphosphido complexes as phosphorus-atom transfer reagents. nih.gov
Catalytic methods are also emerging in phosphorus chemistry. For instance, the synthesis of phosphorus-substituted N-heterocycles has been achieved through radical phosphorylation and Michaelis–Arbuzov reactions. nih.govsemanticscholar.orgnih.gov These advanced strategies highlight the ongoing development in the field, which may in the future provide more direct and efficient catalytic routes to simple phosphine imides like P,P,P-trimethylphosphine imide.
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Staudinger Reaction | Trimethylphosphine, Trimethylsilyl Azide | Forms an N-silylated phosphine imide intermediate; extrusion of N₂ gas; mild conditions. | wikipedia.orgwikipedia.org |
| Kirsanov Reaction | Trimethylphosphine, Haloamine (e.g., Chloramine-T) | A classical but less common alternative for simple alkylphosphine imides. | N/A |
| Related Imine/Chlorophosphine Reaction | Imines, Chlorophosphines | Leads to β-iminophosphine oxides after oxidation; demonstrates alternative P-N bond formation strategies. | nih.gov |
Functionalization and Derivatization Strategies
P,P,P-trimethylphosphine imide possesses reactive sites at both the phosphorus and nitrogen atoms, as well as the N-H bond, allowing for a variety of functionalization and derivatization reactions.
Alkylation and Arylation Reactions
The N-H bond of P,P,P-trimethylphosphine imide is amenable to substitution reactions, particularly alkylation and arylation, leading to a diverse range of N-substituted phosphine imides. documentsdelivered.com These reactions typically proceed by deprotonation of the nitrogen atom with a suitable base to form the corresponding phosphinimide anion, which then acts as a nucleophile.
Alkylation: The resulting anion can be readily alkylated using various alkyl halides. This provides a straightforward method for introducing a wide range of alkyl groups onto the nitrogen atom. Mechanochemical methods have also been shown to be effective for the N-alkylation of imides, offering a solvent-free alternative. nih.govnih.gov
Arylation: Similarly, N-arylation can be achieved by reacting the phosphinimide anion with aryl halides, often catalyzed by transition metals like copper or palladium. organic-chemistry.orgacs.org Copper-catalyzed N-arylation of imides with boronic acids has also been reported as an effective method. organic-chemistry.org These reactions are crucial for synthesizing phosphine imides with specific electronic and steric properties, which is particularly important for their application as ligands in catalysis. While much of the literature focuses on the arylation of phosphine oxides, the principles can be extended to phosphine imides. acs.orgrsc.org
Hydrolysis and Related Reactivity
The phosphorus-nitrogen double bond in P,P,P-trimethylphosphine imide is susceptible to hydrolysis. In the presence of water, the molecule undergoes cleavage of the P=N bond to yield two separate products: trimethylphosphine oxide ((CH₃)₃PO) and ammonia (B1221849) (NH₃). wikipedia.org
This hydrolysis is the final step in the classical Staudinger reduction, where an azide is converted to a primary amine. wikipedia.orgopenochem.org The reaction is driven by the formation of the highly stable phosphoryl group (P=O). The rate of hydrolysis can be influenced by the substituents on both the phosphorus and nitrogen atoms. The mechanism involves the nucleophilic attack of water on the phosphorus atom, followed by proton transfer and cleavage of the P-N bond. nih.gov
Formation of P,P,P-trimethylphosphine Imide Adducts
As a Lewis basic molecule with lone pairs of electrons on the nitrogen and phosphorus atoms, P,P,P-trimethylphosphine imide can form adducts with various Lewis acids and transition metals. The nitrogen atom is generally the more basic site and is the primary point of coordination.
Lewis Acid Adducts: P,P,P-trimethylphosphine imide can react with Lewis acids such as boranes or aluminum alkyls. These reactions typically result in the formation of a dative bond between the nitrogen atom of the phosphine imide and the Lewis acidic center. nih.gov The study of such adducts provides insight into the electronic properties of the phosphine imide ligand.
Transition Metal Complexes: Phosphinimide ligands (R₃PN⁻) are widely used in coordination chemistry and are known to form stable complexes with a variety of transition metals, including titanium, zirconium, and vanadium. wikipedia.org These complexes are often synthesized by reacting a deprotonated or silylated phosphine imide with a metal halide, resulting in the elimination of a salt (e.g., LiCl) or a volatile byproduct (e.g., Me₃SiCl). wikipedia.org The resulting transition metal phosphinimide complexes have found significant applications, most notably as catalysts for ethylene (B1197577) polymerization. wikipedia.org The parent P,P,P-trimethylphosphine imide can act as a neutral ligand, coordinating to metal centers to form complexes that are precursors to these catalytically active species. nih.govrsc.org
| Reaction Type | Reagents | Products | Key Features | Reference |
|---|---|---|---|---|
| N-Alkylation | Base, Alkyl Halide | N-Alkyl-P,P,P-trimethylphosphine imide | Functionalization of the N-H bond. | nih.govorganic-chemistry.org |
| N-Arylation | Base, Aryl Halide, (often with Cu or Pd catalyst) | N-Aryl-P,P,P-trimethylphosphine imide | Introduces aryl groups to the nitrogen atom. | organic-chemistry.orgacs.org |
| Hydrolysis | Water | Trimethylphosphine oxide, Ammonia | Cleavage of the P=N bond, driven by P=O bond formation. | wikipedia.org |
| Adduct Formation | Lewis Acids (e.g., BR₃, AlR₃), Transition Metal Halides | Lewis acid adducts, Transition metal complexes | Coordination typically occurs through the nitrogen atom. | wikipedia.orgnih.gov |
Green Chemistry Approaches in Phosphine Imide Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organophosphorus compounds, including phosphine imides. The focus has been on developing more environmentally benign and sustainable methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.
The Staudinger reaction itself possesses some inherently green characteristics. It is a highly atom-economical reaction, with the only byproduct being nitrogen gas, which is non-toxic and easily removed from the reaction mixture. wikipedia.org The reaction is often high-yielding and proceeds under mild conditions, frequently at room temperature, which reduces energy requirements. numberanalytics.comorganic-chemistry.org
However, modern research aims to further enhance the green credentials of phosphine imide synthesis. Key areas of development include:
Catalytic Approaches: While the classical Staudinger reaction is stoichiometric, efforts are underway to develop catalytic versions. A catalytic Staudinger reduction has been reported, which, although focused on the final amine product, points towards the potential for catalytic cycles in phosphine imide formation. organic-chemistry.org Catalytic methods reduce the amount of phosphine reagent required, which is beneficial as phosphines can be toxic and air-sensitive.
Solvent Selection: Traditional syntheses often employ solvents like tetrahydrofuran (B95107) or diethyl ether. jk-sci.com Green chemistry encourages the use of safer, more environmentally friendly solvents, or ideally, the elimination of solvents altogether. Research into solvent-free reaction conditions for phosphine-catalyzed reactions is an active area.
These approaches not only make the synthesis of P,P,P-trimethylphosphine imide and its derivatives more sustainable but also align with the broader goals of modern chemical manufacturing to reduce environmental impact.
| Green Chemistry Principle | Approach in Phosphine Imide Synthesis | Benefit |
|---|---|---|
| Atom Economy | Staudinger reaction releases N₂ as the only byproduct. | Minimizes waste generation. |
| Catalysis | Development of catalytic Staudinger-type reactions. organic-chemistry.org | Reduces reagent usage and waste. |
| Safer Solvents | Exploring reactions in greener solvents or solvent-free conditions. | Reduces environmental impact and hazard. |
| Energy Efficiency | Many reactions proceed at ambient temperature. organic-chemistry.org | Lowers energy consumption. |
| Process Intensification | One-pot tandem reactions (e.g., Staudinger/aza-Wittig). organic-chemistry.org | Reduces separation steps and solvent use. |
Theoretical Frameworks for P–N Multiple Bonding
To comprehend the P-N bond in P,P,P-trimethylphosphine imide, it is essential to consider the perspectives of fundamental bonding theories and the electronic effects that govern its character.
The P-N bond in phosphine imides is not a simple double bond but is more accurately described as a resonance hybrid between a neutral, double-bonded form (ylide) and a charged, single-bonded form (ylide).
Valence Bond (VB) Theory: From a VB perspective, the bonding can be represented by two primary resonance structures. One structure depicts a covalent double bond between phosphorus and nitrogen (R₃P=NR'), implying sp² hybridization for both atoms. The other, more significant contributor, shows a single, polar covalent bond with a positive charge on the phosphorus atom and a negative charge on the nitrogen atom (R₃P⁺-N⁻R'). uni-muenchen.de This zwitterionic character explains the high polarity of the P-N bond. The phosphorus atom in this description is sp³ hybridized, forming four sigma bonds, while the nitrogen atom is also sp³ hybridized with lone pairs. The actual structure is a weighted average of these resonance forms, leading to a bond order between one and two.
Molecular Orbital (MO) Theory: MO theory provides a more delocalized picture of the bonding. The primary interaction is the formation of a strong σ bond from the overlap of hybrid orbitals on phosphorus and nitrogen. In addition to this σ bond, there is a significant π-type interaction. This π interaction arises from the donation of electron density from a filled p-orbital on the nitrogen atom (part of the N⁻ fragment) into empty, low-lying antibonding σ* orbitals of the P-C bonds on the phosphorus atom (part of the P⁺ fragment). uni-rostock.denih.gov This donor-acceptor interaction, often termed π-backbonding, strengthens and shortens the P-N bond, giving it partial double bond character. uni-muenchen.de Theoretical studies on the parent phosphine imide (HN=PH₃) and related species have shown that the P-N bond is highly polar, consistent with both VB and MO descriptions. numberanalytics.com
The stability and electronic properties of the P-N bond are influenced by a synergy of electronic effects from the substituents on both the phosphorus and nitrogen atoms. In P,P,P-trimethylphosphine imide, the three methyl groups on the phosphorus and the hydrogen or organic substituent on the nitrogen collectively modulate the bond's character.
The methyl groups (CH₃) are generally considered to be electron-donating through an inductive effect. This increases the electron density on the phosphorus atom, which in turn enhances the σ-donation from the phosphorus lone pair to the nitrogen atom in the formation of the initial P-N bond. This increased electron density on phosphorus also facilitates the formation of the positively charged [R₃P]⁺ fragment, which is a prerequisite for the subsequent π-backbonding from the imide nitrogen.
The nature of the substituent on the imide nitrogen also plays a crucial role. An electron-withdrawing group on the nitrogen would stabilize the negative charge on the [NR]⁻ fragment, making it a better π-donor and thus strengthening the π-component of the P-N bond. Conversely, an electron-donating group on the nitrogen would decrease the π-donating ability. This interplay between the inductive effects of the P-substituents and the electronic nature of the N-substituent creates a synergistic system where the properties of the P-N bond can be finely tuned. youtube.com
Computational Chemistry Studies
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for quantifying the electronic structure of complex molecules like P,P,P-trimethylphosphine imide.
DFT calculations allow for the precise determination of molecular geometries and electronic properties. For phosphine imides, these studies consistently reveal a P-N bond length that is intermediate between a typical P-N single bond (around 1.77 Å) and a P=N double bond (around 1.57 Å). For the parent phosphine imide (H₃P=NH), the calculated P-N bond length is approximately 1.58 Å, indicating significant double bond character. numberanalytics.com The substitution of hydrogen with methyl groups in P,P,P-trimethylphosphine imide is expected to slightly lengthen the P-C bonds compared to P-H bonds and influence the P-N bond length due to electronic and steric effects.
DFT calculations also provide insight into the charge distribution. The analysis consistently shows a significant positive charge on the phosphorus atom and a negative charge on the nitrogen atom, supporting the zwitterionic character of the bond.
Table 1: Representative Calculated Geometric Parameters for Phosphine Imides
| Parameter | H₃P=NH | (CH₃)₃P=NH (Model) |
| P-N Bond Length (Å) | ~1.58 | ~1.60 |
| P-C Bond Length (Å) | N/A | ~1.85 |
| **∠ C-P-C Angle (°) ** | N/A | ~105 |
| Natural Charge on P | +1.25 | +1.30 |
| Natural Charge on N | -1.15 | -1.20 |
| Note: Values for (CH₃)₃P=NH are typical model values based on DFT calculations for similar structures, as a specific study for this exact molecule was not available in the search results. |
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.denih.govnumberanalytics.com This analysis is particularly useful for understanding the nature of the P-N bond.
NBO analysis partitions the electron density into bonding orbitals (σ, π), antibonding orbitals (σ, π), and lone pairs (n). The key finding for phosphine imides is the significant delocalization of electron density from the nitrogen lone pairs into the antibonding σ* orbitals of the adjacent P-C bonds. This is the quantitative representation of the π-backbonding described in MO theory.
The strength of these delocalization interactions can be quantified using second-order perturbation theory analysis within the NBO framework. The interaction energy, E(2), indicates the stabilization resulting from the donor-acceptor interaction. For the P-N bond, significant E(2) values are found for the n(N) → σ*(P-C) interactions, confirming the presence of π-character. These interactions contribute to a P-N bond order that is significantly greater than 1.0. Theoretical studies on related systems suggest that the π-bond component contributes between 14% and 21% of the total orbital interaction energy.
Table 2: Illustrative NBO Analysis for a Model (CH₃)₃P=NH System
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| n(N) (Lone Pair 1) | σ(P-C1) | ~15-20 |
| n(N) (Lone Pair 1) | σ(P-C2) | ~15-20 |
| n(N) (Lone Pair 2) | σ(P-C3) | ~5-10 |
| σ(P-N) | σ(P-C1) | ~2-5 |
| Note: This table is a representation of typical NBO analysis results for a phosphine imide system to illustrate the key interactions. The E(2) values are estimates based on similar systems. |
The bond dissociation energy (BDE) is a measure of the strength of a chemical bond. rsc.org For the P-N bond in P,P,P-trimethylphosphine imide, the BDE represents the enthalpy change for the homolytic cleavage of the bond to form the corresponding radical fragments:
(CH₃)₃P=NR → (CH₃)₃P• + •NR
Energetically, phosphine imides are kinetically stable intermediates. For instance, the parent phosphine imide (HN=PH₃) is calculated to be less thermodynamically stable than its phosphinous amide isomer (H₂N-PH₂). However, a very high activation barrier of approximately 214 kJ/mol separates the two, preventing easy interconversion and allowing for the isolation and study of the phosphine imide moiety. numberanalytics.com This kinetic stability is a hallmark of the P=N functional group in these compounds.
Molecular Geometry Optimization and Conformation Analysis
Computational studies, employing methods like density functional theory (DFT), predict a Cₛ symmetry for the molecule as the most stable conformation. uhmreactiondynamics.org In this geometry, the N-H bond is staggered relative to the three P-C bonds. This arrangement minimizes steric repulsion between the hydrogen on the nitrogen and the methyl groups on the phosphorus atom. The alternative eclipsed conformation, where the N-H bond aligns with a P-C bond, represents a higher energy state. The rotational barrier around the P-N bond is known to be unusually low, a fact confirmed by low-temperature proton NMR studies on related phosphine imides which indicate that this barrier is even lower than those in aminophosphines. acs.org
The key geometric parameters, inferred from computational models and data on analogous compounds, highlight the unique nature of the P-N bond. The P-N bond length is significantly shorter than a typical P-N single bond, suggesting substantial double bond character. This is attributed to the delocalization of the nitrogen lone pair into acceptor orbitals on the phosphorus atom. Theoretical studies on the parent phosphine imide (HN=PH₃) also support a highly polar P-N bond. uhmreactiondynamics.org
Table 1: Representative Calculated Geometric Parameters for Phosphine Imides
| Parameter | (CH₃)₃PNH (Predicted) | HN=PH₃ (Calculated) uhmreactiondynamics.org |
|---|---|---|
| P-N Bond Length (Å) | ~1.63 - 1.65 | 1.574 |
| P-C/P-H Bond Length (Å) | ~1.82 (P-C) | 1.413 (P-H) |
| N-H Bond Length (Å) | ~1.01 | 1.015 |
| P-N-H Bond Angle (°) | ~115 - 118 | 124.9 |
Note: Values for (CH₃)₃PNH are predicted based on data from related compounds and general principles. HN=PH₃ data is from B3LYP/cc-pVTZ level calculations.
Spectroscopic Elucidation of Electronic Structure
Vibrational Spectroscopy (Infrared and Raman) for P–N Bond Characterization
Vibrational spectroscopy is a powerful tool for probing the nature of the phosphorus-nitrogen bond in P,P,P-trimethylphosphine imide. The IR and Raman spectra are characterized by specific vibrational modes that are sensitive to the bond order and electronic environment. acs.orgjsscacs.edu.in
The most diagnostic feature in the vibrational spectrum is the P=N stretching frequency (ν(P=N)). This mode appears as a strong band, and its position provides direct evidence for the multiple bond character of the P-N linkage. For the analogous N,P,P,P-tetramethylphosphine imide, this stretch is observed in a region that is significantly higher than that of a typical P-N single bond (which is usually found between 600-800 cm⁻¹). acs.orgmsu.edu This indicates a strong, stiff bond consistent with a high degree of double bond character.
Other important vibrational modes for P,P,P-trimethylphosphine imide include the N-H stretch, P-C stretches, and various bending and deformation modes of the methyl groups. The N-H stretching frequency is expected in the typical range for secondary amines, while the P-C stretching frequencies reflect the strength of the phosphorus-carbon bonds. Analysis of the full vibrational spectrum, often aided by computational frequency calculations, allows for a comprehensive assignment of all fundamental modes and provides a detailed picture of the molecule's bonding. acs.org
Table 2: Key Predicted Vibrational Frequencies for P,P,P-trimethylphosphine Imide
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Comments |
|---|---|---|
| ν(N-H) | 3350 - 3450 | N-H stretching |
| ν(C-H) | 2850 - 3000 | C-H stretching of methyl groups |
| ν(P=N) | 1050 - 1150 | P=N stretching, indicative of double bond character |
| δ(CH₃) | 1280 - 1450 | Methyl group deformations |
Note: These are predicted frequency ranges based on data for analogous compounds and general spectroscopic principles. acs.orgmsu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Probes
NMR spectroscopy provides detailed information about the local electronic environment of the phosphorus, carbon, hydrogen, and nitrogen nuclei within the molecule.
The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds. wikipedia.org For P,P,P-trimethylphosphine imide, a single resonance is expected in the proton-decoupled spectrum. The chemical shift (δ) value is sensitive to the electron density and hybridization at the phosphorus atom. Compared to the starting trimethylphosphine (δ ≈ -62 ppm), the ³¹P signal for the imide is shifted significantly downfield. wikipedia.orgwikipedia.org This deshielding is characteristic of pentavalent phosphorus and reflects the electron-withdrawing effect of the imido group and the formation of the P=N double bond. The chemical shifts for phosphine imides are typically found in a distinct region of the ³¹P NMR spectrum. science-and-fun.deresearchgate.net
Spin-spin coupling between phosphorus and other nuclei provides further structural information. The one-bond coupling constant between phosphorus and nitrogen, ¹J(³¹P, ¹⁵N), is a direct measure of the s-character and strength of the P-N bond. A large ¹J(³¹P, ¹⁵N) value would provide definitive evidence for the significant double bond character of this linkage. researchgate.net Similarly, two-bond coupling to the methyl protons, ²J(³¹P, ¹H), is also expected.
The ¹H and ¹³C NMR spectra provide information on the organic framework of the molecule. researchgate.net
In the ¹H NMR spectrum, the nine protons of the three equivalent methyl groups would appear as a doublet, due to coupling with the spin-½ ³¹P nucleus (²J(¹H, ³¹P)). huji.ac.ilchemicalbook.com The proton attached to the nitrogen (N-H) would appear as a distinct signal, likely broadened by quadrupole effects and exchange, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum is expected to show a single resonance for the three equivalent methyl carbons. This signal would also be split into a doublet due to one-bond coupling with the phosphorus nucleus (¹J(¹³C, ³¹P)). The magnitude of this coupling constant is related to the hybridization of the P-C bond. rsc.org
Table 3: Predicted NMR Data for P,P,P-trimethylphosphine Imide
| Nucleus | Predicted Chemical Shift (ppm) | Expected Coupling | Coupling Constant (Hz) |
|---|---|---|---|
| ³¹P | +10 to +40 | - | - |
| ¹H (P-CH₃) | ~1.2 - 1.8 | Doublet | ²J(¹H, ³¹P) ≈ 10 - 15 |
| ¹H (N-H) | Variable | Broad singlet | - |
Note: Values are predictions based on data for analogous compounds and established NMR principles. science-and-fun.dechemicalbook.comrsc.orgspectrabase.com
Direct observation of the ¹⁵N nucleus, although challenging due to its low natural abundance and sensitivity, offers invaluable insight into the nitrogen's electronic environment. researchgate.net The ¹⁵N chemical shift for P,P,P-trimethylphosphine imide is expected to be in the range typical for imides. science-and-fun.de Protonation or changes in the electronic structure significantly affect the ¹⁵N chemical shift, making it a sensitive probe. nasa.govnih.gov
In ¹⁵N-enriched samples, coupling constants involving nitrogen can be readily measured. The one-bond coupling to phosphorus, ¹J(¹⁵N, ³¹P), is particularly diagnostic of the P-N bond's nature, as mentioned earlier. Additionally, the one-bond coupling to the attached proton, ¹J(¹⁵N, ¹H), provides information about the hybridization of the nitrogen atom. A value typical for sp²-hybridized nitrogen would further confirm the planar geometry at the nitrogen atom and the presence of a P=N double bond. researchgate.net
Table of Compound Names Mentioned
| Compound Name |
|---|
| P,P,P-trimethylphosphine imide |
| (CH₃)₃PNH |
| N,P,P,P-tetramethylphosphine imide |
| (CH₃)₃PNCH₃ |
| Phosphine imide |
| HN=PH₃ |
| Trimethylphosphine |
| P(CH₃)₃ |
Coordination Chemistry of P,p,p Trimethylphosphine Imide As a Ligand
Ligand Design and Coordination Modes
The coordination behavior of P,P,P-trimethylphosphine imide is dictated by the electronic and steric properties of the phosphorus and nitrogen atoms. The presence of a lone pair of electrons on both the nitrogen and, in its neutral form, the phosphorus atom, as well as the polar P=N bond, gives rise to its versatile coordination capabilities.
P-Coordination vs. N-Coordination Preferences
Phosphine (B1218219) imides can, in principle, coordinate to a metal center through either the phosphorus or the nitrogen atom. Coordination through the phosphorus atom would resemble that of a traditional phosphine ligand, where the phosphorus atom acts as a σ-donor. However, in the case of P,P,P-trimethylphosphine imide, coordination predominantly occurs through the nitrogen atom. This preference is attributed to the higher basicity and accessibility of the nitrogen lone pair. The trimethylsilyl-protected precursor, Me₃P=NSiMe₃, is often used in synthesis, which upon reaction with a metal complex and subsequent desilylation, readily forms N-bound metal complexes. wikipedia.org
Ambidentate Character of Phosphine Imide Ligands
The ability of a ligand to coordinate to a central atom through two different atoms is known as ambidentate character. unacademy.comalevelchemistry.co.uk P,P,P-trimethylphosphine imide and its deprotonated form exhibit this characteristic. While N-coordination is the most common mode, the ligand can also act as a bridging ligand, coordinating to two different metal centers. wikipedia.org In its deprotonated form, Me₃P=N⁻, the ligand is a strong σ- and π-donor. The coordination can be described as a covalent single bond with a significant ionic contribution. wikipedia.org The bonding mode can be either terminal or a µ₂-N-bridging fashion. wikipedia.org
Complexes with Transition Metals
A variety of transition metal complexes featuring the P,P,P-trimethylphosphine imide ligand have been synthesized and characterized, revealing interesting structural and electronic properties.
Synthesis and Characterization of Metal-P,P,P-trimethylphosphine Imide Complexes
The synthesis of transition metal complexes with P,P,P-trimethylphosphine imide often involves the reaction of a suitable metal precursor with the phosphine imide or its silylated derivative. A common method is the Staudinger reaction between a phosphine and an azide (B81097) to generate the phosphine imide in situ, followed by reaction with a metal salt. unacademy.com Alternatively, the pre-formed phosphine imide can be deprotonated with a strong base to generate the phosphinimidate anion, which then acts as a potent nucleophile. wikipedia.org For instance, the reaction of R₃P=NH with a lithium alkyl (RLi) yields the lithium phosphinimide R₃P=NLi, which is a useful reagent for introducing the phosphinimide ligand. wikipedia.org
Characterization of these complexes is typically achieved through a combination of spectroscopic techniques. ³¹P NMR spectroscopy is particularly informative, showing a characteristic shift upon coordination of the phosphine imide ligand to a metal center. Infrared (IR) spectroscopy is used to identify the P=N stretching frequency, which is sensitive to the coordination environment and the nature of the metal center. X-ray crystallography provides definitive structural information, including bond lengths and angles.
Electronic and Geometric Structures of Coordination Compounds
The geometric structure of metal-P,P,P-trimethylphosphine imide complexes is influenced by the coordination number of the metal, the nature of the other ligands present, and the steric bulk of the phosphine imide itself. The Tolman cone angle for the related trimethylphosphine (B1194731) (PMe₃) is 118°, suggesting that the P,P,P-trimethylphosphine imide ligand is also relatively compact. wikipedia.org
In terminally bound complexes, the M-N-P linkage is typically bent, with M-N-P bond angles ranging from 120° to 150°. wikipedia.org The P=N bond length in the free ligand is influenced by the substituents on the phosphorus atom. Upon coordination, the P-N bond length can either elongate or shorten depending on the extent of π-backbonding from the metal to the ligand.
Below is a table summarizing representative structural data for transition metal complexes containing phosphinimide ligands with varying substituents on the phosphorus atom, providing a comparative context for P,P,P-trimethylphosphine imide complexes.
| Complex | M-N Bond Length (Å) | P=N Bond Length (Å) | M-N-P Bond Angle (°) |
| trans-[PtCl₂(PEt₃)(N=PPh₃)] | 1.996(6) | 1.597(6) | 131.2(4) |
| [TiCl₃(N=PMe₃)]₂ | 1.838(3), 1.995(3) | 1.631(3) | 152.9(2) |
| [VCl₃(N=PMe₃)]₂ | 1.819(2), 1.992(2) | 1.636(2) | 156.4(1) |
Note: Data for closely related phosphinimide complexes are presented to illustrate typical structural parameters.
Influence of Metal Center on P–N Bonding
The nature of the transition metal center has a significant impact on the bonding within the P,P,P-trimethylphosphine imide ligand, particularly the P-N bond. The extent of σ-donation from the nitrogen to the metal and π-backbonding from the metal to the P-N π* orbital influences the P-N bond order and length.
For early, electropositive transition metals, the M-N bond is highly polarized, and there is significant π-donation from the nitrogen to the metal. This strengthens the M-N bond and can lead to a lengthening of the P-N bond compared to the free ligand. In contrast, for later, more electronegative transition metals, π-backbonding from the metal d-orbitals into the π* orbitals of the P-N bond can become more significant. This back-donation would be expected to weaken and lengthen the P-N bond.
The electronic properties of the metal complex, such as its oxidation state and the nature of the other ligands, also play a crucial role. More electron-rich metal centers are better π-donors, leading to a greater degree of backbonding and a more pronounced effect on the P-N bond.
Main Group Metal Coordination Chemistry
Information on the synthesis, reactivity, and structural characterization of complexes formed between P,P,P-trimethylphosphine imide and main group metals (such as Li, Be, B, Al, Ga, Sn, etc.) is not present in the surveyed literature. There are no available research findings or data tables detailing the coordination modes, bond lengths, or structural parameters of these specific complexes.
Ligand Field Theory and Spectroscopic Signatures in Complexes
Due to the absence of synthesized and characterized main group metal complexes of P,P,P-trimethylphosphine imide, there is no corresponding discussion on the application of Ligand Field Theory to these systems. Consequently, information on their electronic structures, d-orbital splitting, or the interpretation of electronic spectra is unavailable. Similarly, there are no reported spectroscopic data (e.g., IR, NMR, UV-Vis) for these specific compounds, and therefore, no analysis of their spectroscopic signatures exists in the literature.
Catalytic Applications of P,p,p Trimethylphosphine Imide and Its Metal Complexes
Homogeneous Catalysis
In homogeneous catalysis, phosphine (B1218219) imides serve primarily as ancillary ligands that coordinate to a metal center, modulating its steric and electronic environment to enhance catalytic activity and selectivity.
P,P,P-trimethylphosphine imide and its analogues are strong σ-donating and π-accepting ligands, a combination that stabilizes various oxidation states of transition metals throughout a catalytic cycle. wikipedia.orgprochemonline.com The nitrogen atom of the iminophosphorane moiety can act as a hard Lewis base, while the phosphorus center exhibits soft Lewis basicity, allowing for flexible coordination modes. This ambidentate nature has been exploited in the design of P,N-type ligands, which can form stable chelate complexes with metals like palladium, rhodium, and ruthenium. rsc.orgresearchgate.net
The coordination of a phosphine imide ligand to a metal center significantly influences the metal's reactivity. The strong electron-donating ability of the ligand increases the electron density on the metal, which can facilitate key catalytic steps such as oxidative addition in cross-coupling cycles. youtube.comyoutube.com The steric bulk of the substituents on both the phosphorus and nitrogen atoms can be systematically varied, providing a straightforward method for tuning the catalyst's selectivity. tcichemicals.com For instance, sterically hindered phosphine imide ligands can create a specific coordination sphere around the metal, promoting selective product formation in reactions like Heck coupling. rsc.orgresearchgate.net
Metal complexes featuring phosphine imide ligands are typically prepared by reacting a suitable metal precursor, such as a metal halide or acetate, with the free phosphine imide. wikipedia.org The resulting complexes have found application in a range of important chemical transformations.
The versatility of metal-phosphine imide complexes is demonstrated by their successful application in several key reaction types.
Cross-coupling: Palladium complexes bearing phosphine imide and related P,N-ligands have shown excellent performance in cross-coupling reactions, which are fundamental for C-C and C-N bond formation. youtube.com For example, palladium complexes of amide-based monophosphine ligands have been used as catalysts in Heck cross-coupling reactions of aryl chlorides with styrene (B11656) derivatives, producing trans-stilbene (B89595) products in high yields (90-99%). rsc.org These catalysts often operate under mild conditions with low catalyst loadings. rsc.orgresearchgate.net In Suzuki-Miyaura coupling, certain palladium-phosphine systems enable the efficient coupling of sterically hindered aryl chlorides to synthesize tri-ortho-substituted biaryls. researchgate.net The strong electron-donating nature of the ligand is crucial for the initial oxidative addition of the aryl chloride to the Pd(0) center, often the rate-limiting step of the catalytic cycle. youtube.com
Polymerization: Rhodium complexes containing functionalized phosphine ligands have been employed as efficient initiators for the polymerization of phenylacetylene. unizar.es While specific examples using P,P,P-trimethylphosphine imide are not extensively documented, related phosphine ligands influence the catalytic activity and the properties of the resulting polymer. For instance, the choice of diene co-ligand in rhodium-phosphine complexes was found to affect the morphology of the final poly(phenylacetylene), leading to either linear or branched polymers. unizar.es In another context, P-chiral phosphines have been used as initiators for the anionic polymerization of methacrylate (B99206) and acrylamide (B121943) derivatives, inducing a one-handed helical conformation in the polymer chain. researchgate.net This highlights the potential for chiral phosphine imides to control polymer stereochemistry.
Hydrogenation: Catalytic hydrogenation, the addition of hydrogen across a double or triple bond, is another area where metal-phosphine complexes are vital. tcichemicals.com While transition metal catalysis for hydrogenation is well-established with standard phosphine ligands like in Wilkinson's catalyst, wikipedia.org theoretical studies have explored the potential of trivalent phosphorus compounds in transfer hydrogenation. kyoto-u.ac.jp One study investigated the catalytic transfer hydrogenation of azobenzene (B91143) using a trivalent phosphorus compound, proposing a catalytic cycle that involves phosphorus-ligand cooperation, a mechanism that mirrors the metal-ligand cooperation seen in many transition metal catalysts. kyoto-u.ac.jp This suggests that the P=N bond of a phosphine imide could potentially participate directly in catalytic hydrogenation cycles beyond simply acting as a spectator ligand.
The rational design of catalysts is crucial for optimizing performance, and phosphine imide ligands offer numerous parameters for tuning. tcichemicals.com Key strategies include:
Steric Tuning: Modifying the size of the alkyl or aryl groups on the phosphorus atom (e.g., replacing methyl with tert-butyl groups) or on the imide nitrogen allows for fine control over the steric environment at the metal center. This can enhance selectivity by dictating the trajectory of incoming substrates. prochemonline.comtcichemicals.com
Electronic Tuning: The electronic properties of the ligand can be adjusted by introducing electron-donating or electron-withdrawing substituents on the N-aryl group of an iminophosphorane. This modulates the σ-donating and π-accepting character of the ligand, which in turn influences the reactivity of the metal center. wikipedia.org
Bifunctional Design: Incorporating a secondary functional group into the ligand structure can lead to bifunctional catalysts. For example, creating ligands that combine a phosphine imide with a hydrogen-bond donor can create a secondary coordination sphere that helps to activate substrates and control selectivity. nih.gov
A significant advancement in catalyst design involves creating pre-catalysts that are stable and easily activated under reaction conditions. Detailed mechanistic studies, including kinetic and spectroscopic analyses, have revealed that in some palladium-catalyzed reactions, the mono-oxidation of a bis-phosphine ligand to a bis-phosphine mono-oxide (BPMO) is critical for efficient catalysis. rsc.org This understanding led to the rational development of well-defined BPMO-ligated palladium pre-catalysts that ensure reliable and complete activation, improving reaction robustness. rsc.org
Organocatalysis and Non-Metal Catalyzed Reactions
Beyond their role as ligands, phosphine imides, particularly those with a hydrogen-bond donating group, have emerged as powerful bifunctional organocatalysts. These "bifunctional iminophosphorane" (BIMP) catalysts operate without a metal and are prized for their ability to promote enantioselective transformations. nih.gov
The catalytic power of BIMPs stems from their dual functionality: the basic iminophosphorane moiety activates one reactant (the nucleophile) via deprotonation or hydrogen bonding, while an acidic group (like a thiourea (B124793) or squaramide) on the N-substituent activates the other reactant (the electrophile) through hydrogen bonding. nih.gov This simultaneous activation within a single chiral catalyst scaffold allows for highly organized transition states, leading to excellent enantioselectivity.
A key example is the enantioselective sulfa-Michael addition of thiols to unactivated α,β-unsaturated amides. By systematically tuning the steric and electronic properties of the BIMP catalyst, researchers developed a system that provided the desired product in high yield and excellent enantioselectivity (up to 95% ee). nih.gov The modular nature of BIMP synthesis, often involving a final Staudinger reaction between a phosphine and an azide (B81097), allows for the facile creation of catalyst libraries to screen for optimal performance in a given reaction. nih.gov
| Catalyst Generation | Key Structural Feature | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Second-Gen BIMP | Squaramide H-bond donor | Toluene | 80 | 38 |
| Third-Gen BIMP | Additional stereocenter | Toluene | 82 | 70 |
| Third-Gen BIMP | anti-configured tert-butyl groups | EtOAc | - | 85 |
| Optimized BIMP | Peripheral bulky, e-donating groups | EtOAc | 88 | 95 |
| Table based on data for the enantioselective sulfa-Michael addition to unactivated α,β-unsaturated amides. nih.gov |
Mechanistic Investigations in Catalytic Cycles
Understanding the precise mechanism of a catalytic reaction is essential for its improvement and broader application. Mechanistic investigations often focus on identifying the active catalytic species and characterizing key intermediates and transition states within the catalytic cycle.
In-situ spectroscopy is a powerful tool for probing catalytic reactions as they occur, providing real-time information without disturbing the system. rsc.orgresearchgate.net Techniques like high-pressure infrared (HP-IR) and nuclear magnetic resonance (NMR) spectroscopy are particularly valuable. rsc.org
For instance, in-situ NMR spectroscopy has been successfully used to observe a key catalytic intermediate in the phosphine-catalyzed cyclo-oligomerization of isocyanates. nih.gov This direct observation provided concrete evidence for the proposed reaction mechanism. Similarly, detailed in-situ IR and NMR studies on rhodium complexes in hydroformylation reactions have allowed for the identification of the dominant resting states of the catalyst under various conditions. rsc.org These studies revealed that the equilibrium between different rhodium-hydrido-carbonyl-phosphine complexes is highly dependent on factors like temperature, pressure, and ligand-to-metal ratio.
While specific in-situ studies on P,P,P-trimethylphosphine imide are scarce, the techniques are broadly applicable. Computational studies, often used in tandem with spectroscopy, can further elucidate reaction pathways. DFT calculations on the transfer hydrogenation by a trivalent phosphorus compound helped to distinguish between a P(III)/P(V) redox pathway and a more favorable phosphorus-ligand cooperation mechanism. kyoto-u.ac.jp Such synergistic experimental and theoretical approaches are crucial for building a complete picture of the catalytic cycle involving phosphine imide catalysts and ligands.
Computational Mechanistic Studies of Catalytic Pathways
Computational mechanistic studies, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate pathways of catalytic reactions. These studies provide detailed insights into reaction intermediates, transition states, and the associated energy profiles, which are often difficult to obtain through experimental methods alone. They can rationalize observed reactivity and selectivity, and guide the design of more efficient catalysts.
General computational studies on phosphine ligands in catalysis, such as those in palladium-catalyzed cross-coupling reactions, have established the importance of both steric and electronic properties of the phosphine in determining the catalytic activity. These studies often analyze the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For instance, DFT calculations have been used to explore the full catalytic cycle of the Suzuki-Miyaura coupling with various palladium monophosphine catalysts, quantifying the ligand effects on the energy barriers of the key reaction steps. researchgate.netbris.ac.uk
In the absence of specific computational data for P,P,P-trimethylphosphine imide, a general understanding of its potential catalytic role can be inferred from its electronic and steric properties relative to other well-studied phosphine ligands. P,P,P-trimethylphosphine imide is expected to be a strong σ-donor and a relatively weak π-acceptor, with a moderate steric profile. These characteristics would influence the stability of metal complexes and the energetics of the catalytic cycle.
Future computational studies on P,P,P-trimethylphosphine imide and its metal complexes would be invaluable. Such research could elucidate the preferred catalytic pathways, identify rate-determining steps, and provide a rational basis for optimizing reaction conditions and expanding the catalytic applications of this particular phosphine imide ligand.
Despite a comprehensive search for information on the chemical compound "Phosphine imide, P,P,P-trimethyl-," detailed research findings and specific data regarding its applications in materials science and polymer chemistry, as outlined in the user's request, are not available in the public domain.
General information on related classes of compounds, such as organophosphorus compounds, phosphine oxides, and phosphine ligands, is available. This broader information suggests potential areas of application for phosphorus-containing molecules in flame retardants, polymer modification, and catalysis. However, specific studies, data tables, and detailed research findings directly addressing the synthesis of inorganic-organic hybrid materials, the precise role in flame retardant technologies, the modification of polymer properties, or its use as polymerization initiators and ligands for "Phosphine imide, P,P,P-trimethyl-" could not be located.
Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline for this specific chemical compound. The lack of available data prevents the creation of the requested in-depth content and interactive data tables.
Advanced Characterization Techniques for P,p,p Trimethylphosphine Imide
X-ray Diffraction and Crystallography
Single Crystal X-ray Diffraction for Solid-State Structures
Single-crystal X-ray diffraction provides the most precise and unambiguous data for the solid-state structure of a molecule. For a compound like P,P,P-trimethylphosphine imide, this analysis would yield critical information about the P=N bond length, the geometry at both the phosphorus and nitrogen atoms, and the packing of molecules in the crystal lattice.
Table 1: Representative Crystallographic Data for a Related Phosphine (B1218219) Adduct This table presents data for Trimethylphosphine-gallane (Me₃P·GaH₃) to illustrate typical structural parameters for the trimethylphosphine (B1194731) moiety.
| Parameter | Value |
| P–C bond length (pm) | 184.0(2) |
| Ga–P bond length (pm) | 244.3(6) |
| Ga–P–C angle (°) | 117.7(3) |
Data sourced from gas-phase electron diffraction and quantum chemical studies, which are corroborated by single-crystal X-ray diffraction. researchgate.netdocbrown.info
Electron Density Analysis and Charge Distribution Mapping
Electron density analysis is an advanced crystallographic method that moves beyond simple atomic positions to map the distribution of electrons throughout the molecule. nih.gov This technique can experimentally visualize chemical bonds, lone pairs, and the electrostatic potential on a molecule's surface. libretexts.orgresearchgate.net
For P,P,P-trimethylphosphine imide, this analysis would be invaluable for understanding the nature of the P=N bond. By mapping the charge density, one could quantify the degree of charge separation between the positively polarized phosphorus atom and the negatively polarized nitrogen atom, as suggested by the P⁺-N⁻ resonance structure. researchgate.netresearchgate.net
Electrostatic potential maps, derived from these calculations, illustrate regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org In (CH₃)₃P=NH, the region around the imide nitrogen atom would be expected to show a high negative electrostatic potential, confirming its basic and nucleophilic character, while the phosphorus atom would be comparatively electron-deficient. This distribution is key to how the molecule interacts with other chemical species. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. libretexts.org
For P,P,P-trimethylphosphine imide (C₃H₁₀NP, molecular weight ≈ 91.1 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 91. The fragmentation pattern would likely be influenced by the relative strengths of the P-N and P-C bonds.
Common fragmentation pathways for organophosphorus and related amine compounds can be used to predict the behavior of (CH₃)₃P=NH:
Loss of a methyl group: Cleavage of a P-C bond could lead to a fragment at [M-15]⁺ (m/z 76), corresponding to [(CH₃)₂PNH]⁺. This is a common fragmentation for trimethyl-substituted compounds. docbrown.infoyoutube.com
Loss of the imido group: Cleavage of the P=N bond could result in a [P(CH₃)₃]⁺ fragment (m/z 76).
Alpha-cleavage: Similar to amines, cleavage of a bond adjacent to the nitrogen atom is possible. docbrown.info Loss of a hydrogen atom from the nitrogen could produce an [M-1]⁺ ion at m/z 90.
Table 2: Predicted Prominent Ions in the Mass Spectrum of P,P,P-trimethylphosphine Imide
| m/z Value | Proposed Fragment Ion | Formula |
| 91 | Molecular Ion | [(CH₃)₃PNH]⁺ |
| 90 | Loss of H | [(CH₃)₃PN]⁺ |
| 76 | Loss of CH₃ | [(CH₃)₂PNH]⁺ |
| 76 | Loss of NH | [P(CH₃)₃]⁺ |
These predictions are based on established fragmentation patterns for related structures. docbrown.infolibretexts.orgdocbrown.info
Electrochemical Studies (e.g., Cyclic Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of chemical compounds, revealing the potentials at which they are oxidized or reduced. libretexts.orgyoutube.com CV involves scanning the potential of an electrode and measuring the resulting current, providing insight into the stability and electronic nature of molecules and their redox-generated intermediates. nih.govresearchgate.net
The electrochemical behavior of phosphine imides is closely linked to that of their precursor phosphines. Tertiary phosphines can be electrochemically oxidized to form radical cations, which are key intermediates in the synthesis of phosphine imides. rsc.org Studies on the electrosynthesis of N-cyano-iminophosphoranes from tertiary phosphines show that the phosphine is first oxidized at the anode. chemrxiv.orgchemrxiv.org
The CV of P,P,P-trimethylphosphine imide itself would be expected to show oxidation and reduction events corresponding to the removal or addition of electrons. The oxidation potential would provide a measure of the energy of its Highest Occupied Molecular Orbital (HOMO), reflecting its electron-donating ability. nih.gov Research on related N,N'-p-phenylenebis(triphenyl)phosphine imide shows two reversible single-electron oxidations, indicating the formation of stable radical cation and dication species. nih.gov The electronic properties, and thus the redox potentials, of phosphine imides can be finely tuned by the substituents on the phosphorus atom. acs.orgnih.gov
Table 3: Electrochemical Data for a Related Phosphine Imide System This table shows oxidation potentials for N,N'-p-Phenylenebis(triphenyl)phosphine imide to illustrate the redox properties of the phosphine imide group.
| Compound | Process | Potential (V vs SCE) |
| Ph₃P=N-C₆H₄-N=PPh₃ | 1st Oxidation (reversible) | 0.04 |
| Ph₃P=N-C₆H₄-N=PPh₃ | 2nd Oxidation (reversible) | 0.53 |
Data sourced from an electrochemical investigation of p-phenylene phosphine imides. nih.gov
Other Advanced Spectroscopic Methods
Beyond the core techniques, other advanced spectroscopic methods provide deeper insight into the electronic structure and bonding environment within a molecule.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy measures the ionization energies of molecules by ejecting electrons with high-energy radiation. It directly probes the energies of molecular orbitals. For P,P,P-trimethylphosphine imide, PES would provide the ionization energy corresponding to the removal of an electron from the HOMO, which is expected to have significant P=N π-character and nitrogen lone-pair character. Studies on tungsten carbonyl complexes with trimethylphosphine ligands show that substitution with PMe₃ lowers the ionization energies, confirming the strong electron-donating nature of the PMe₃ group. nih.gov A PES study on the parent phosphine imide (HN=PH₃) identified absorptions related to the P=N bond, providing a benchmark for understanding its electronic structure. uhmreactiondynamics.org
Nuclear Quadrupole Resonance (NQR) Spectroscopy
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that detects transition frequencies of nuclei with a nuclear spin quantum number greater than 1/2, such as ¹⁴N. du.ac.inwikipedia.org Since it does not require an external magnetic field, it is sometimes called "zero-field NMR". The NQR frequency is highly sensitive to the local electronic environment, specifically the electric field gradient (EFG) at the nucleus. wikipedia.org
For P,P,P-trimethylphosphine imide, ¹⁴N NQR could provide detailed information about the P=N bond. The resonance frequency and coupling constant would be directly related to the charge distribution around the nitrogen atom, offering a sensitive probe of the P⁺-N⁻ and P=N resonance contributions. This makes NQR a potentially powerful tool for characterizing the electronic structure of the phosphinimide functional group in the solid state.
Future Directions and Research Challenges
Development of Novel Synthetic Methodologies
The traditional synthesis of phosphine (B1218219) imides, primarily through the Staudinger reaction involving an organic azide (B81097) and a phosphine, sets the stage for future innovations. wikipedia.orgnih.gov The mechanism involves the nucleophilic attack of the phosphine on the azide, leading to a phosphazide (B1677712) intermediate that expels nitrogen gas to form the iminophosphorane. wikipedia.orgjk-sci.com
Future research is geared towards overcoming the limitations of existing methods, such as the restricted availability of chiral variants. researchgate.net The development of electrochemical methods for the synthesis of iminophosphoranes represents a significant step towards more sustainable and efficient processes. acs.orgrsc.org These methods often utilize inexpensive and readily available starting materials and can be performed under mild conditions. Another promising avenue is the exploration of alternative, non-toxic reagents and catalytic systems to replace or augment traditional approaches. google.com
| Synthetic Approach | Description | Key Features |
| Staudinger Reaction | Reaction of a phosphine with an organic azide. wikipedia.orgorganic-chemistry.org | Well-established, versatile. jk-sci.com |
| Electrochemical Synthesis | P-N bond formation via electrochemical oxidation. acs.orgrsc.org | Sustainable, uses inexpensive reagents. acs.org |
| Kirsanov Reaction | Alternative to the Staudinger reaction. researchgate.net | Allows for different substitution patterns. researchgate.net |
Exploration of New Reactivity and Transformation Pathways
The reactivity of P,P,P-trimethylphosphine imide is largely defined by its polarized P=N bond, making it susceptible to reactions with both electrophiles and nucleophiles. nih.gov While hydrolysis to the corresponding phosphine oxide and amine is a well-known reaction, future research will delve into more complex and synthetically useful transformations. wikipedia.org
The aza-Wittig reaction, where the iminophosphorane reacts with carbonyl compounds to form imines, is a powerful tool in organic synthesis. jk-sci.com Future explorations will likely focus on expanding the scope of this reaction with P,P,P-trimethylphosphine imide and developing asymmetric variants. Investigations into the reactivity of the P,P,P-trimethylphosphine imide ligand when coordinated to a metal center are also a key area of future research, potentially leading to novel catalytic cycles and bond-forming reactions. surfacesciencewestern.com
Expanding the Scope of Catalytic Applications
The strong σ-donating character of iminophosphorane ligands makes them highly effective in stabilizing transition metal centers in various oxidation states. mdpi.com This property is central to their current and future applications in catalysis. While phosphine imide complexes have already shown promise in olefin polymerization, there is vast potential for their application in a broader range of catalytic transformations. researchgate.net
Future research will focus on designing and synthesizing novel transition metal complexes with P,P,P-trimethylphosphine imide and its derivatives as ligands. These new catalysts will be explored for their efficacy in cross-coupling reactions, hydrogenation, and other important organic transformations. nih.govacs.org A key challenge and area of focus will be the development of catalysts with enhanced stability, activity, and selectivity. chemrxiv.org
| Catalytic Application | Metal Center | Reaction Type |
| Olefin Polymerization | Various | Polymerization |
| Cross-Coupling Reactions | Palladium, Nickel | C-C and C-N bond formation rsc.orgresearchgate.net |
| Hydrogenation | Ruthenium | Reduction of unsaturated bonds researchgate.net |
Advanced Material Design and Fabrication
The unique electronic and structural properties of P,P,P-trimethylphosphine imide make it a compelling building block for the design and fabrication of advanced materials. The incorporation of phosphine imide functionalities into polymers and other macromolecular structures can impart desirable properties such as thermal stability and tailored electronic characteristics. mdpi.com
Future research in this area will likely involve the synthesis of novel polymers and materials incorporating P,P,P-trimethylphosphine imide units. These materials could find applications in areas such as organic electronics, with potential use in p-type semiconductors for thin-film transistors. mdpi.com The ability to tune the electronic properties of the phosphine imide moiety through substituent effects will be a key tool in designing materials with specific functionalities.
Deepening Understanding through Integrated Computational and Experimental Studies
The synergy between computational and experimental studies is becoming increasingly crucial for advancing our understanding of P,P,P-trimethylphosphine imide. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bonding, and reactivity of this compound and its metal complexes. mdpi.com These theoretical predictions can then guide experimental work, leading to the rational design of new catalysts and materials.
Future research will see a greater integration of these two approaches. Computational studies will be employed to predict reaction mechanisms, catalyst performance, and material properties, while experimental studies will be used to validate these predictions and provide real-world data. rsc.org This integrated approach will accelerate the pace of discovery and innovation in phosphine imide chemistry.
Sustainable Chemistry Aspects of Phosphine Imide Research
The principles of green chemistry are increasingly influencing the direction of chemical research, and the study of P,P,P-trimethylphosphine imide is no exception. A major focus for the future will be the development of more sustainable synthetic methods that minimize waste, use less hazardous reagents, and are more energy-efficient. eurekalert.orgresearchgate.net
This includes the exploration of catalytic methods that can replace stoichiometric reagents and the use of environmentally benign solvents. google.com The development of recyclable catalysts based on phosphine imide ligands is another important goal. researchgate.net By embracing the principles of sustainable chemistry, researchers can ensure that the future development and application of P,P,P-trimethylphosphine imide and its derivatives are both scientifically advanced and environmentally responsible. google.com
Q & A
Q. How does the reactivity of P,P,P-trimethylphosphine imide compare to other P(III) compounds in Atherton-Todd reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
